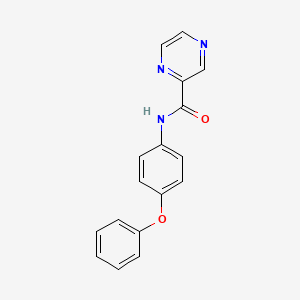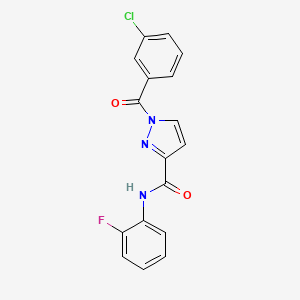
7-(4-tert-butylphenyl)-4-(2-ethoxy-3-methoxyphenyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of quinoline derivatives, including compounds with structures similar to our compound of interest, often involves regioselective lithiation techniques. For instance, Yoshihiro Moro-oka et al. (2000) described the regioselective lithiation of a quinoline derivative in the presence of water, demonstrating a methodology that could be applicable to the synthesis of our target compound by influencing regioselectivity at specific carbon positions on the quinoline ring (Yoshihiro Moro-oka et al., 2000).
Molecular Structure Analysis
The molecular structure of quinoline derivatives has been extensively studied, with particular attention to their crystalline forms and molecular conformations. S. Anthal et al. (2018) analyzed the molecular structure of a tert-butyl quinoline compound, providing insights into the dihedral angles and conformational aspects that could also be relevant to our compound of interest (S. Anthal et al., 2018).
Chemical Reactions and Properties
Quinoline derivatives undergo a variety of chemical reactions, offering insights into their reactivity. S. V. Tolkunov et al. (2004) explored the Beckmann reaction in oximes of quinoline derivatives, revealing unexpected synthesis pathways that could potentially be applied to modify the chemical structure of our target compound (S. V. Tolkunov et al., 2004).
Physical Properties Analysis
The physical properties of quinoline derivatives, such as melting points, boiling points, and solubility, are crucial for understanding their behavior in various environments. The study by T. Imamoto et al. (2012) on phosphine ligands based on quinoline provides data on crystalline solids and their stability, which could inform the handling and storage of our compound (T. Imamoto et al., 2012).
Chemical Properties Analysis
The chemical properties of quinoline derivatives, including their reactivity, stability, and interactions with other chemicals, are fundamental to their potential applications. Research by S. Nomura et al. (2004) on the polymerization of quinodimethanes offers insights into the reactivity of quinoline derivatives under various conditions, potentially relevant to the chemical behavior of our compound of interest (S. Nomura et al., 2004).
Aplicaciones Científicas De Investigación
Catalytic Applications
Research on ligands similar to the chemical structure , such as those involving tert-butylmethylphosphino groups, has demonstrated significant potential in catalytic applications. For instance, rigid P-chiral phosphine ligands have been utilized for rhodium-catalyzed asymmetric hydrogenation of functionalized alkenes, showing excellent enantioselectivities and high catalytic activities. This research underscores the utility of these catalysts in the efficient preparation of chiral pharmaceutical ingredients, which is crucial for drug synthesis (Imamoto et al., 2012).
Coordination Chemistry and Spin Interaction
In coordination chemistry, studies on zinc complexes of Schiff and Mannich bases, incorporating tert-butyl and methoxy groups similar to those in the query compound, have revealed insights into spin interactions and magnetic coupling in these complexes. These findings contribute to our understanding of magnetic properties in materials science, which can have implications for developing new magnetic materials (Orio et al., 2010).
Pharmaceutical Research
The synthesis and study of complex molecules containing tert-butyl and methoxyphenyl groups have implications in pharmaceutical research. For example, the synthesis of tert-butyl 4-{3-[6-(4-methoxyphenyl)-2-methylpyrimidin-4-yl]quinolin-2-yl}piperazine-1-carboxylate contributes to the development of new compounds with potential therapeutic applications (Anthal et al., 2018).
Propiedades
IUPAC Name |
7-(4-tert-butylphenyl)-4-(2-ethoxy-3-methoxyphenyl)-1,3,4,6,7,8-hexahydroquinoline-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H33NO4/c1-6-33-27-20(8-7-9-24(27)32-5)21-16-25(31)29-22-14-18(15-23(30)26(21)22)17-10-12-19(13-11-17)28(2,3)4/h7-13,18,21H,6,14-16H2,1-5H3,(H,29,31) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHFCPFSRZFVRAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC=C1OC)C2CC(=O)NC3=C2C(=O)CC(C3)C4=CC=C(C=C4)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H33NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(4-tert-butylphenyl)-4-(2-ethoxy-3-methoxyphenyl)-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{[1-(2,5-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-4H-1,2,4-triazol-4-amine](/img/structure/B5562270.png)
![3-isobutyl-N-methyl-N-{[1-(2-methylphenyl)-1H-pyrazol-4-yl]methyl}-5-isoxazolecarboxamide](/img/structure/B5562285.png)


![6-{[4-(diphenylmethyl)-1-piperazinyl]methyl}-1,4-oxazepan-6-ol dihydrochloride](/img/structure/B5562307.png)
![({4-ethyl-5-[1-(5-propyl-1,3,4-thiadiazol-2-yl)piperidin-4-yl]-4H-1,2,4-triazol-3-yl}methyl)dimethylamine](/img/structure/B5562313.png)
![2-methyl-2-[2-(4-methyl-1,4-diazepan-1-yl)-4-morpholin-4-ylpyrimidin-5-yl]propanoic acid](/img/structure/B5562321.png)
![4-methyl-N-{(3R*,4S*)-4-[(3-methyl-5-isoxazolyl)methyl]tetrahydro-3-furanyl}-3-(2-oxo-1-imidazolidinyl)benzamide](/img/structure/B5562322.png)
![5-acetyl-2-[(3,3-dimethyl-2-oxobutyl)thio]-6-methylnicotinonitrile](/img/structure/B5562342.png)

![4-[3-(3-nitrophenyl)acryloyl]morpholine](/img/structure/B5562350.png)
![N-(1,3-benzothiazol-2-ylmethyl)-N,6-dimethylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B5562377.png)

![N-{2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]ethyl}-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxamide dihydrochloride](/img/structure/B5562385.png)